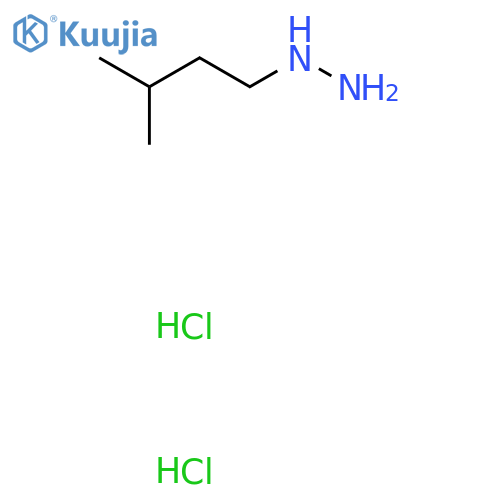Cas no 1355355-69-9 ((3-Methylbutyl)hydrazine dihydrochloride)

1355355-69-9 structure
商品名:(3-Methylbutyl)hydrazine dihydrochloride
CAS番号:1355355-69-9
MF:C5H16Cl2N2
メガワット:175.099939346313
MDL:MFCD22378800
CID:4589870
(3-Methylbutyl)hydrazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Isopentylhydrazine dihydrochloride
- (3-methylbutyl)hydrazine dihydrochloride
- 3-methylbutylhydrazine;dihydrochloride
- SY048082
- (3-Methyl-butyl)-hydrazine dihydrochloride
- A922058
- (3-Methylbutyl)hydrazine dihydrochloride
-
- MDL: MFCD22378800
- インチ: 1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H
- InChIKey: WPNFNHOCSSMSOG-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(CCC(C)C)N
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 35.1
- トポロジー分子極性表面積: 38
(3-Methylbutyl)hydrazine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37536-0.05g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 0.05g |
$226.0 | 2023-05-30 | |
| Enamine | EN300-37536-10.0g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 10g |
$7945.0 | 2023-05-30 | |
| Enamine | EN300-37536-1.0g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 1g |
$967.0 | 2023-05-30 | |
| Enamine | EN300-37536-0.1g |
(3-methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 0.1g |
$335.0 | 2023-05-30 | |
| Aaron | AR019NLL-50mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 50mg |
$336.00 | 2025-03-29 | |
| Aaron | AR019NLL-2.5g |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 2.5g |
$970.00 | 2025-02-08 | |
| Aaron | AR019NLL-500mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 500mg |
$559.00 | 2025-02-08 | |
| Aaron | AR019NLL-1g |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 1g |
$712.00 | 2025-02-08 | |
| Aaron | AR019NLL-100mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 100mg |
$486.00 | 2025-03-29 | |
| Aaron | AR019NLL-250mg |
(3-Methylbutyl)hydrazine dihydrochloride |
1355355-69-9 | 95% | 250mg |
$365.00 | 2025-02-08 |
(3-Methylbutyl)hydrazine dihydrochloride 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
1355355-69-9 ((3-Methylbutyl)hydrazine dihydrochloride) 関連製品
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1355355-69-9)(3-Methylbutyl)hydrazine dihydrochloride

清らかである:99%
はかる:1g
価格 ($):594.0